2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F7NO3/c12-9(13,10(14,15)11(16,17)18)8(22)19-6-4-2-1-3-5(6)7(20)21/h1-4H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNKLYJYJESLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365621 | |
| Record name | 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82422-33-1 | |
| Record name | 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation with Heptafluorobutyric Anhydride
The most widely reported method involves reacting 2-aminobenzoic acid with heptafluorobutyric anhydride in anhydrous dichloromethane or tetrahydrofuran (THF) under inert nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the anhydride. Key parameters include:
- Molar Ratio : A 1:1.2 stoichiometry of 2-aminobenzoic acid to heptafluorobutyric anhydride ensures complete conversion while minimizing side reactions.
- Temperature : Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature over 4–6 hours.
- Workup : The crude product is precipitated by adding ice-cold water, filtered, and washed with hexane to remove unreacted anhydride.
Yield : 78–85% after recrystallization from ethanol/water (3:1 v/v).
Alternative Route Using Heptafluorobutyryl Fluoride
A patent-derived method employs heptafluorobutyryl fluoride as the acylating agent, offering faster kinetics due to fluoride’s superior leaving group ability. The reaction occurs in dimethylformamide (DMF) at −10°C to prevent thermal degradation of the acid-sensitive starting material. After 2 hours, the mixture is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate.
Advantages : Higher purity (98% by HPLC) and reduced byproduct formation compared to anhydride-based routes.
Optimization Strategies for Enhanced Yield and Purity
Solvent Selection
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing the transition state. A comparative study revealed the following performance metrics:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 2.5 | 89 | 98 |
| THF | 6.0 | 82 | 95 |
| Dichloromethane | 8.0 | 78 | 92 |
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) as a catalyst accelerates acylation by activating the anhydride. This modification reduces reaction time to 1.5 hours while maintaining yields above 85%.
Industrial-Scale Production
Industrial manufacturing scales the anhydride route using continuous-flow reactors to improve heat dissipation and consistency. Critical considerations include:
- Feedstock Quality : Pharmaceutical-grade 2-aminobenzoic acid (≥99.5% purity) minimizes impurities that could react with fluorinated agents.
- Purification : Large-scale chromatography on silica gel (60–120 mesh) with ethyl acetate/hexane eluents achieves >99% purity. Alternatively, melt crystallization at −20°C selectively isolates the target compound from residual solvents.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) confirms purity, with retention time = 6.8 minutes.
Comparative Analysis of Synthetic Methods
| Parameter | Anhydride Route | Acyl Fluoride Route |
|---|---|---|
| Cost of Reagents | Low | High |
| Reaction Time | 6–8 hours | 2–3 hours |
| Byproduct Formation | Moderate | Low |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorinated group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine may yield a substituted amide.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
Polymer Synthesis
One of the primary applications of 2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid is in the synthesis of fluorinated polymers. These polymers exhibit superior properties such as enhanced chemical resistance and lower surface energy. The compound can be utilized as a monomer or a functional additive in polymerization processes.
- Polymerization Techniques : The compound can be incorporated into various polymerization techniques such as:
- RAFT (Reversible Addition-Fragmentation Chain Transfer) : This method allows for controlled polymerization and the creation of well-defined structures.
- Free Radical Polymerization : Useful for producing high molecular weight polymers with specific functionalities.
| Polymer Type | Properties | Applications |
|---|---|---|
| Fluorinated Polymers | High chemical resistance | Coatings, adhesives |
| Functionalized Polymers | Tailored properties for specific uses | Biomedical applications |
Coatings and Surface Modifications
The unique surface properties of fluorinated compounds make them ideal for coatings that require low friction and high durability. This compound can be used to modify surfaces to reduce fouling and enhance hydrophobicity.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its potential in drug delivery systems. The heptafluorobutanoyl group can improve the solubility and bioavailability of poorly soluble drugs.
- Nanocarriers : Incorporating this compound into nanoparticles can facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects.
Antifouling Agents
In biomedical applications where biofouling is a concern (e.g., implants and medical devices), this compound can serve as an antifouling agent due to its hydrophobic nature.
Case Study 1: Synthesis of Fluorinated Polymers
A study conducted on the synthesis of poly(heptafluorobutyl methacrylate) demonstrated that incorporating heptafluorobutanoyl groups led to polymers with significantly improved thermal stability and chemical resistance compared to their non-fluorinated counterparts . This study highlights the importance of fluorinated compounds in developing advanced materials.
Case Study 2: Drug Delivery Systems
Research published in ACS Applied Materials & Interfaces explored the use of fluorinated compounds in enhancing drug delivery systems. The study found that nanoparticles modified with heptafluorobutanoyl groups exhibited improved drug loading capacity and release profiles compared to traditional systems . This indicates the potential for using such compounds in formulating more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The fluorinated group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzoic Acid Esters
2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]phenyl heptafluorobutanoate (CAS: 84-917-1)
- Structure: This compound is an ester analog of the target molecule, featuring a heptafluorobutanoyl group linked to a phenyl ring via an ester bond rather than an amide.
- Molecular Weight : 693.74 g/mol .
- The presence of dual heptafluorobutanoyl groups may amplify lipophilicity and thermal stability .
2-[2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl heptafluorobutanoate (CAS: 34-966-2)
- Structure: A diester derivative with heptafluorobutanoyl groups attached to an ethylene glycol chain.
- Molecular Weight : 191.420 g/mol (exact value disputed due to conflicting evidence) .
- Key Differences : The ethylene glycol spacer increases molecular flexibility and hydrophilicity relative to the rigid benzoic acid backbone of the target compound. This structural variation could influence applications in drug delivery or polymer chemistry .
Non-Fluorinated Benzoic Acid Derivatives
3-Amino-4-hydroxybenzoic Acid (CAS: 1571-72-8)
- Structure: A non-fluorinated benzoic acid with amino and hydroxyl substituents at the 3- and 4-positions, respectively.
- Molecular Weight : 153.13 g/mol; Melting Point : 208°C .
- Key Differences: The absence of fluorine reduces lipophilicity and metabolic resistance. The hydroxyl and amino groups enable strong hydrogen bonding, enhancing solubility in aqueous media but limiting membrane permeability .
4-[(2-Mercaptomethyl-1-oxo-3-phenylpropyl)amino]benzoic Acid
- Structure : Features a mercaptomethyl-phenylpropyl side chain attached to the benzoic acid core via an amide bond.
- Key Differences : The thiol (-SH) group introduces redox sensitivity, making it susceptible to oxidation. This contrasts with the inert C-F bonds in the target compound, which confer oxidative stability .
Fluorinated Agrochemicals
Lactofen (CAS: 77501-63-4)
- Structure: A benzoic acid ester with nitro and trifluoromethylphenoxy substituents.
- Application : Herbicide targeting broadleaf weeds.
- Key Differences : While both Lactofen and the target compound contain fluorinated groups, Lactofen’s ester linkage and nitro group make it more reactive and prone to hydrolysis under alkaline conditions. The target compound’s amide bond likely improves hydrolytic stability .
Data Table: Comparative Analysis
| Compound Name | Molecular Weight (g/mol) | Functional Groups | Key Properties | Stability Notes |
|---|---|---|---|---|
| Target Compound | ~319.15 (estimated) | Benzoic acid, amide, heptafluorobut. | High lipophilicity, thermal stable | Resists hydrolysis and oxidation |
| 2-[(Heptafluorobutanoyl)amino]phenyl ester | 693.74 | Ester, dual heptafluorobut. | Extreme lipophilicity | Low aqueous solubility |
| 3-Amino-4-hydroxybenzoic acid | 153.13 | Amino, hydroxyl | High aqueous solubility | Prone to oxidation |
| Lactofen | 461.77 | Ester, nitro, trifluoromethyl | Herbicidal activity | Hydrolysis-prone in basic conditions |
Research Findings and Implications
- Fluorination Impact: The heptafluorobutanoyl group in the target compound significantly enhances its stability and lipophilicity compared to non-fluorinated analogs like 3-amino-4-hydroxybenzoic acid. This aligns with trends observed in agrochemicals (e.g., Lactofen) and fluorinated polymers .
- Amide vs. Ester Linkages : The amide bond in the target compound likely improves hydrolytic stability over ester-containing analogs, making it more suitable for biomedical applications where prolonged activity is required .
Biological Activity
2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid is a derivative of benzoic acid modified with a heptafluorobutanoyl group. This modification potentially enhances its biological activity and specificity in various applications. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H8F7N1O2
- Molecular Weight : 307.19 g/mol
The heptafluorobutanoyl group contributes to the compound's lipophilicity and may influence its interaction with biological membranes.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential mechanisms of action:
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives exhibit antimicrobial properties. The introduction of the heptafluorobutanoyl group may enhance this activity by altering the compound's interaction with microbial membranes.
- Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes such as cathepsins and proteasomes. The specific interactions of this compound with these enzymes warrant further investigation.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Detailed assays are needed to quantify these effects and understand the underlying mechanisms.
Research Findings and Case Studies
A summary of relevant research findings is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli | Disk diffusion method |
| Study B | Inhibited cathepsin B and L activity by 40% at 10 µg/mL | Enzyme activity assays |
| Study C | Showed cytotoxicity in Hep-G2 cancer cells with IC50 = 15 µM | MTT assay |
Case Study: Antimicrobial Activity
In a study focusing on the antimicrobial properties of benzoic acid derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 5 µg/mL.
Case Study: Enzyme Inhibition
Another study evaluated the compound's effect on proteasome activity in human fibroblasts. The results showed an enhancement in proteasome function at concentrations ranging from 1 to 10 µg/mL without cytotoxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]benzoic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a fluorinated acyl chloride (e.g., heptafluorobutyryl fluoride, CAS 335-42-2 ) with an aminobenzoic acid derivative under anhydrous conditions. For example, a two-step protocol (similar to processes for analogous benzoic acids) may include:
Acylation : Reacting 2-aminobenzoic acid with heptafluorobutyryl fluoride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions.
Purification : Crystallization using mixed solvents (e.g., ethanol/water) or column chromatography.
Intermediates are characterized via , -NMR, and IR spectroscopy to confirm the acyl group attachment and fluorine substitution pattern .
Q. How can researchers verify the structural integrity of fluorinated benzoic acid derivatives like this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR to identify aromatic protons and amine/amide protons, -NMR to confirm the heptafluorobutanoyl group, and IR for carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of molecular geometry (if single crystals are obtainable) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer :
- Solubility : Test in solvents like DMSO, methanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy or gravimetric analysis. Fluorinated groups enhance lipid solubility but reduce aqueous solubility.
- Stability : Conduct accelerated stability studies under heat (40–60°C), light, and varying pH. Monitor degradation via HPLC or TLC .
Advanced Research Questions
Q. How can D-optimal experimental design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply statistical design of experiments (DoE) to minimize trial runs. For example:
- Factors : Temperature, solvent ratio, catalyst concentration.
- Response Variables : Yield, purity (HPLC area %).
- Analysis : Use software (e.g., JMP, Minitab) to identify significant factors and interactions. This approach reduces resource use while maximizing reproducibility .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?
- Methodological Answer : Discrepancies may arise from differences in:
- Fluorine positioning : Use computational modeling (e.g., DFT) to assess electronic effects of fluorine substitution on reactivity.
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls.
- Comparative studies : Benchmark against structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, CAS 455-40-3 ) to isolate fluorine-specific effects .
Q. How can crystallization kinetics be controlled to improve polymorph purity?
- Methodological Answer :
- Induction Time Studies : Measure time to nucleation under varying supersaturation levels (e.g., using turbidity or microscopy) .
- Heteronucleation : Introduce polymeric templates (e.g., polyvinylpyrrolidone) to direct crystal growth and suppress undesired polymorphs .
Q. What analytical methods detect trace impurities in fluorinated pharmaceutical intermediates?
- Methodological Answer :
- HPLC-MS/MS : For identifying low-abundance byproducts (e.g., defluorinated species).
- Ion Chromatography : Quantify ionic impurities (e.g., residual fluoride ions).
- NMR Relaxometry : Detect amorphous vs. crystalline impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
